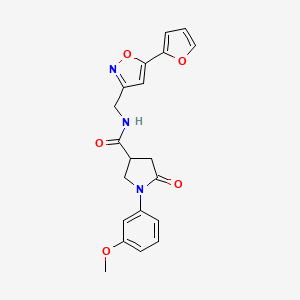

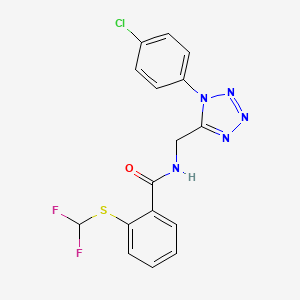

![molecular formula C17H15NO3 B2715432 1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione CAS No. 620931-91-1](/img/structure/B2715432.png)

1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Organic compounds like this typically consist of carbon atoms in rings or long chains, attached to hydrogen, oxygen, or other carbon atoms. The methoxyphenyl and indole parts of the molecule suggest the presence of a benzene ring, which is a hexagonal ring of carbon atoms, and an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .

Synthesis Analysis

The synthesis of such compounds often involves techniques such as Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution . The exact method would depend on the specific structure and functional groups present in the molecule .Molecular Structure Analysis

The molecular structure of organic compounds is often determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This allows for the identification of the different types of atoms in the molecule and their connectivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Organic compounds can undergo a variety of reactions, including substitution, addition, elimination, and rearrangement reactions .Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined using various experimental techniques .Wissenschaftliche Forschungsanwendungen

Structural and Vibrational Properties

Research has explored the structural and conformational properties of related compounds, emphasizing the importance of vibrational spectroscopies and theoretical calculations in understanding these molecules. For example, a study on a divalent sulfur substituted phthalimide, closely related to the specified compound, utilized X-ray diffraction and quantum chemical calculations to analyze its structure and conformational dynamics, providing insights into its molecular geometry and potential applications in material science and molecular engineering (Torrico-Vallejos et al., 2010).

Biological Interactions and Potential Therapeutic Applications

Another area of research focuses on the biological interactions of similar compounds, with studies investigating their potential as ligands for serotonin receptors and inhibitors of phosphodiesterase 10A (PDE10A), suggesting their utility in developing antipsychotic medications (Czopek et al., 2020). This highlights the compound's relevance in neuropsychiatric disorder treatment research, indicating its potential for therapeutic applications.

Inhibition of Tubulin Polymerization

The inhibition of tubulin polymerization, a mechanism crucial for the development of anticancer agents, is another application area. Methoxy-substituted derivatives have shown potential in disrupting microtubule assembly, similar to the action of colchicine, suggesting their use in cancer therapy (Gastpar et al., 1998).

Drug Delivery Systems

Further research indicates the potential of such compounds in drug delivery systems, especially targeting hypoxic tissues. Studies on derivatives of indolequinones, for instance, have demonstrated the selective activation and delivery of therapeutic agents in low-oxygen environments, common in solid tumors (Jaffar et al., 1999).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-7-methylindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-11-6-5-8-13-15(11)18(17(20)16(13)19)10-12-7-3-4-9-14(12)21-2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKPPMUALBUECG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

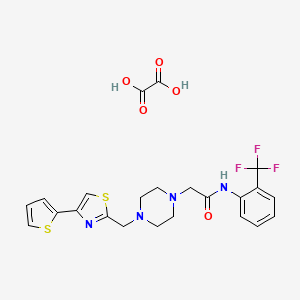

![4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2715351.png)

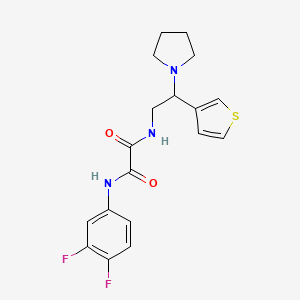

![7-acetyl-2-((4-bromobenzyl)thio)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2715352.png)

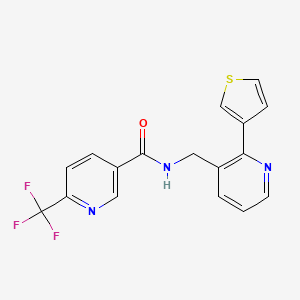

![(2,3-Dichlorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2715356.png)

![ethyl 3-carbamoyl-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2715362.png)

methanone](/img/structure/B2715366.png)

![(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2715367.png)